molecular formula C8H9N3S2 B8766919 Phenyldithiobiuret CAS No. 6635-73-0

Phenyldithiobiuret

Cat. No.: B8766919
CAS No.: 6635-73-0
M. Wt: 211.3 g/mol
InChI Key: GMUKQAHDARHRTC-UHFFFAOYSA-N
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Description

Properties

CAS No.

6635-73-0

Molecular Formula

C8H9N3S2

Molecular Weight

211.3 g/mol

IUPAC Name

1-carbamothioyl-3-phenylthiourea

InChI

InChI=1S/C8H9N3S2/c9-7(12)11-8(13)10-6-4-2-1-3-5-6/h1-5H,(H4,9,10,11,12,13)

InChI Key

GMUKQAHDARHRTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC(=S)N

Origin of Product

United States

Comparison with Similar Compounds

Phenyldithiobiuret vs. Phenyl-Thio-Carbimide (Analogs in Sulfur-Containing Phenyl Derivatives)

Key differences include:

Property Phenyl-Thio-Carbimide Inferred Properties of this compound
Boiling Point 222°C Likely higher due to increased molecular weight (if dithiobiuret group is bulkier).
Refractive Index 1.639 (A-line), 1.707 (G-line) Potentially similar high refractive indices due to aromatic and sulfur content.
Applications Optical prisms (wide 25° field of view) Likely specialized industrial/chemical uses, but no direct evidence.

Key Distinction : Phenyl-thio-carbimide is a liquid with optical applications, while this compound’s properties remain speculative due to lack of data.

This compound vs. Phenyl Glycidyl Ether (PGE)

Phenyl Glycidyl Ether (PGE, ) is another phenyl-containing compound with distinct functional groups and industrial relevance:

Property Phenyl Glycidyl Ether (PGE) Inferred Properties of this compound
Boiling Point 245°C Likely lower than PGE due to differences in functional groups.
Toxicity Carcinogenic (Group 2B), skin irritation Unknown for this compound; sulfur groups may pose reactivity risks.
Applications Epoxy resin modifier Potential use in polymers or agrochemicals (speculative).
Metabolism Glutathione conjugation in liver Sulfur groups in this compound may influence metabolic pathways.

Key Distinction: PGE is carcinogenic and widely used in epoxy resins, while this compound’s applications and safety profile are uncharacterized in the evidence.

Structural and Functional Group Analysis

  • Phenyl-Thio-Carbimide : Contains a thiocarbimide group (NCS), enabling high polarizability and optical utility .
  • PGE : Features a glycidyl ether group (epoxide), conferring reactivity in polymer chemistry .
  • This compound : Hypothesized to have dithiobiuret (NH–C(S)–NH–S–), which may enhance metal-binding or catalytic properties compared to analogs.

3. Limitations of Available Evidence
The provided materials lack direct data on this compound. Comparisons are inferred from structurally related compounds (phenyl-thio-carbimide and PGE). Further experimental studies are required to validate these hypotheses.

4. Phenyl-thio-carbimide’s optical properties and PGE’s industrial utility highlight the diversity of phenyl-derived compounds, underscoring the need for targeted research on this compound.

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